N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide
Description
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is an oxalamide derivative characterized by a central oxalic acid diamide backbone. The compound features two distinct substituents: a 3-hydroxy-3-(thiophen-3-yl)propyl group at the N1 position and an isoxazol-3-yl group at the N2 position. This structural configuration combines a sulfur-containing thiophene ring and an oxygen/nitrogen-containing isoxazole moiety, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c16-9(8-3-6-20-7-8)1-4-13-11(17)12(18)14-10-2-5-19-15-10/h2-3,5-7,9,16H,1,4H2,(H,13,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOQXMMUTQFTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves the use of thiophene derivatives, which can be coupled with other intermediates through various coupling reactions.
Formation of the oxalamide moiety: This is typically done by reacting oxalyl chloride with amines under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide moiety to amines.
Substitution: Various substitution reactions can occur, particularly on the thiophene and isoxazole rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the oxalamide moiety may produce corresponding amines.
Scientific Research Applications
Biological Applications
1.1 Anticancer Activity
Research indicates that N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide may exhibit anticancer properties. The compound's structure allows it to interact with specific cellular targets, potentially inhibiting cancer cell proliferation. Its mechanism of action could involve modulation of enzyme activity or receptor interactions, similar to other oxalamide derivatives which have shown promise in targeting cancer-related pathways .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of thiophene and isoxazole rings enhances its interaction with biological membranes, potentially increasing its efficacy against pathogens .
1.3 Enzyme Inhibition
This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been noted for their ability to inhibit mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers . This inhibition can lead to altered metabolic profiles in cancer cells, promoting apoptosis.
Synthetic Applications
2.1 Building Block for Complex Molecules
This compound can act as a versatile building block in organic synthesis. Its unique structural features enable the formation of more complex molecules through various chemical reactions such as coupling and functional group transformations. The oxalamide linkage is particularly useful in synthesizing biologically active compounds .
2.2 Reaction Pathways
The compound can undergo several chemical reactions:
- Oxidation : The thiophene ring can be oxidized, potentially leading to derivatives with enhanced biological activities.
- Reduction : The oxalamide group may be reduced to amines, opening pathways for further functionalization.
- Substitution : The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .
Industrial Applications
3.1 Material Science
Given its unique chemical structure, this compound could be explored for applications in material science. Its potential use in developing new polymers or coatings that exhibit specific properties (e.g., enhanced durability or thermal stability) is noteworthy .
3.2 Pharmaceutical Development
As a candidate for pharmaceutical development, this compound could be formulated into drug delivery systems or used as a lead compound in drug discovery programs targeting diseases associated with metabolic dysregulation or microbial infections .
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with enzymes and receptors, modulating their activity. The oxalamide moiety may also play a role in binding to proteins and other biomolecules, influencing various cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide with structurally related oxalamide derivatives and other N1/N2-substituted compounds.
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10, )
- Structural Differences :
- N1 Substituent : A piperazine ring linked to a 2,3-dichlorophenyl group replaces the thiophene-hydroxypropyl moiety.
- N2 Substituent : A 5-methylpyrazole group replaces the isoxazole.
- Functional Implications :
- The piperazine-dichlorophenyl group in Compound 10 may enhance lipophilicity and CNS penetration compared to the thiophene-hydroxypropyl group, which introduces polarity via the hydroxyl group .
- Pyrazole (N2 in Compound 10) and isoxazole (N2 in the target compound) are both nitrogen-containing heterocycles but differ in electronic properties; isoxazole’s oxygen atom may influence hydrogen bonding or metabolic stability .
N1-(3-Hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide ()
- Structural Differences: N1 Substituent: A simple 3-hydroxypropyl chain instead of the thiophene-containing hydroxypropyl group. N2 Substituent: A hexahydropyridoquinolinone system replaces the isoxazole.
- The absence of thiophene in this analog reduces sulfur-mediated interactions (e.g., π-stacking or metal coordination) present in the target compound .
Ro 47-9396 and Related Diamines ()
- Core Structure : Ethylene or propane diamine backbones vs. oxalamide.
- Functional Implications: The oxalamide backbone may confer rigidity and hydrogen-bonding capacity absent in flexible diamine structures. The thiophene and isoxazole groups in the target compound could offer unique electronic profiles compared to quinoline-based substituents in Ro 47-9396 .
Research Findings and Hypotheses
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound’s N1 substituent may improve aqueous solubility relative to purely aromatic analogs (e.g., Compound 10 in ) .
- Metabolic Stability : Isoxazole’s oxygen atom could reduce susceptibility to cytochrome P450 oxidation compared to pyrazole or thiophene rings, though direct data is lacking .
Limitations and Data Gaps
- Need for Experimental Validation : Key parameters (e.g., IC50, logP) are unavailable, precluding quantitative comparisons.
Biological Activity
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an isoxazole ring with an oxalamide moiety, linked by a propyl chain substituted with a thiophene group. This structural diversity contributes to its potential interactions with biological targets.
Chemical Structure
| Component | Structure |
|---|---|
| Isoxazole | Isoxazole |
| Oxalamide | Oxalamide |
| Thiophene | Thiophene |
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, potentially enhancing the efficacy of existing chemotherapeutic agents.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as the JNK and p38 MAPK pathways, which are crucial in cellular stress responses and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals, contributing to its protective effects against oxidative stress-related damage.
Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Cancer Therapy : Its ability to sensitize cancer cells to traditional chemotherapeutics like cisplatin has been highlighted in recent studies, indicating its role as a potential adjuvant in cancer treatment.
- Neuroprotective Effects : Given its antioxidant properties, there is emerging interest in exploring its use in neurodegenerative diseases.
Case Studies
- Cisplatin Sensitization : A study published in Organic & Biomolecular Chemistry demonstrated that compounds structurally related to this compound significantly enhanced the cytotoxic effects of cisplatin on HCT116 cancer cells. The combination treatment led to increased apoptosis rates as evidenced by Hoechst staining and annexin V-FITC/PI dual-labeling assays .
- Oxidative Stress Protection : In vitro assays indicated that the compound effectively reduced reactive oxygen species (ROS) levels in neuronal cell lines exposed to oxidative stress, suggesting potential applications in neuroprotection .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction conditions be optimized for high yield?
- Methodology :
- Step 1 : Synthesize the thiophene-3-yl hydroxypropylamine intermediate via nucleophilic substitution of 3-thiophenecarboxaldehyde with nitromethane, followed by catalytic hydrogenation .
- Step 2 : Couple the intermediate with isoxazole-3-carboxylic acid using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous DMF at 0–5°C for 12 hours .
- Optimization :
- Temperature : Maintain <10°C to minimize side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Purity : Monitor via TLC (Rf = 0.4 in ethyl acetate/hexane 3:7) and purify by column chromatography .
- Table 1 : Comparative Yields Under Different Conditions
| Coupling Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC | DMF | 72 | 95 |
| EDCI | DCM | 65 | 90 |
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 7.2–7.4 ppm (thiophene protons), δ 8.1–8.3 ppm (isoxazole protons), and δ 4.5–5.0 ppm (hydroxypropyl group) .
- Mass Spectrometry : ESI-MS expected to show [M+H]+ at m/z 335.1 (calculated molecular weight: 334.3 g/mol) .
- FT-IR : Confirm oxalamide C=O stretches at 1650–1680 cm⁻¹ and hydroxyl O-H stretches at 3200–3400 cm⁻¹ .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Protocols :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potential .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC50 <20 µM warrants further study .
- Enzyme Inhibition : Test against COX-2 or kinases via fluorescence-based assays. ≥50% inhibition at 10 µM indicates target engagement .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., coupling, cyclization) be elucidated computationally?
- Computational Methods :
- DFT Calculations : Use Gaussian 16 to model transition states for carbodiimide-mediated coupling. B3LYP/6-31G(d) basis set is sufficient .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics in DMF. High dielectric solvents stabilize zwitterionic intermediates, accelerating coupling .
- Case Study : A 2024 study on a similar oxalamide showed that EDCI forms a more stable active ester than DCC, explaining higher yields in polar solvents .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Root Causes :
- Purity Discrepancies : Impurities >5% (e.g., unreacted amines) can skew MIC/IC50 values. Validate via HPLC (>98% purity) .
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
- Mitigation Workflow :
Re-test compound batches with orthogonal assays (e.g., resazurin vs. MTT for cytotoxicity).
Use isogenic cell lines to control for genetic drift.
Q. How can structure-activity relationship (SAR) studies guide rational modifications?
- Key Modifications :
- Thiophene Substituents : Replace 3-thiophene with 2-thiophene to alter π-stacking with target proteins.
- Hydroxypropyl Chain : Shorten to ethyl to reduce steric hindrance.
- Table 2 : SAR Trends in Analogues
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Thiophene → Benzene | ↓ Antimicrobial activity | |
| Isoxazole → Pyrazole | ↑ Anticancer potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
